molecular formula C8H10N2O2 B2793202 3-Methyl-6-(oxetan-3-yloxy)pyridazine CAS No. 2198091-92-6

3-Methyl-6-(oxetan-3-yloxy)pyridazine

Cat. No.: B2793202
CAS No.: 2198091-92-6
M. Wt: 166.18
InChI Key: JINYWSXEOAOWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(oxetan-3-yloxy)pyridazine is a valuable chemical scaffold for researchers in medicinal chemistry and drug discovery. This compound features a pyridazine ring, a diazine heterocycle known to be a key synthon in the development of novel pharmaceuticals . The substitution pattern with an oxetane moiety is of particular interest; oxetane rings, such as the 3-methyloxetan-3-yl group found in related compounds, are increasingly utilized in lead optimization to favorably influence the physicochemical properties of drug candidates, such as improving solubility and metabolic stability . Pyridazine derivatives have been extensively studied and demonstrate a broad spectrum of biological activities, including remarkable antibacterial and antifungal properties, as highlighted in research on novel pyridazine derivatives . The specific structure of this compound makes it a promising building block for constructing more complex molecules for high-throughput screening and for the synthesis of targeted compounds for probing biological mechanisms. This product is intended for research applications in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methyl-6-(oxetan-3-yloxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-2-3-8(10-9-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINYWSXEOAOWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(oxetan-3-yloxy)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, followed by methylation at the 3-position. The oxetane ring can then be introduced via nucleophilic substitution reactions, where an oxetane-containing reagent reacts with the pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(oxetan-3-yloxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced pyridazine compounds .

Scientific Research Applications

3-Methyl-6-(oxetan-3-yloxy)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(oxetan-3-yloxy)pyridazine involves its interaction with molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may facilitate the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The pyridazine ring’s nitrogen atoms can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridazine Core

3-Methyl-6-(tributylstannyl)pyridazine (CAS 446286-08-4)
  • Structure : Features a tributylstannyl group at position 6 instead of oxetane.
  • Properties : The bulky tin (Sn) atom introduces significant steric hindrance, reducing reactivity in cross-coupling reactions compared to oxygen-based substituents. Molecular weight (383.16 g/mol) is higher than the oxetane analog, likely decreasing solubility in polar solvents .
  • Applications : Stannyl groups are typically used in Stille coupling reactions, suggesting this compound serves as an intermediate in synthetic chemistry rather than a bioactive molecule.
3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine (CAS 1247506-87-1)
  • Structure : Pyrrolidine (a five-membered amine ring) replaces oxetane.
  • Properties : The amine group increases basicity (predicted pKa ~8.89) compared to oxetane’s neutral ether oxygen. Lower molecular weight (179.22 g/mol) and density (1.14 g/cm³) suggest improved solubility in aqueous media .
3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 56383-11-0)
  • Structure : Morpholine (a six-membered oxygen-nitrogen ring) and triazole fused to pyridazine.
  • Properties : The triazole ring adds aromaticity and hydrogen-bonding capacity. Molecular weight (219.24 g/mol) is higher than the oxetane analog, with morpholine improving water solubility .
  • Applications : Triazolopyridazines are explored as kinase inhibitors; this compound’s structure aligns with anticancer research .

Functional Group Impact on Bioactivity

CL218,872 (3-Methyl-6-(3-trifluoromethylphenyl)-1,2,4-triazolo[4,3-b]pyridazine)
  • Structure : Trifluoromethylphenyl and triazole substituents.
  • Bioactivity : Demonstrated anxiolytic effects via GABA receptor modulation. The electron-withdrawing CF₃ group enhances metabolic stability and receptor affinity compared to oxetane’s electron-donating ether .
  • Comparison : While CL218,872’s trifluoromethyl group improves potency, oxetane’s smaller size may reduce off-target interactions.
Sulfamethoxypyridazine (Midicel, CAS listed in )
  • Structure : Sulfonamide and methoxy groups on pyridazine.
  • Bioactivity : Antibacterial via dihydropteroate synthase inhibition. The sulfonamide group’s acidity (pKa ~6.5) contrasts with oxetane’s neutrality, limiting CNS penetration .

Physicochemical and Pharmacokinetic Data

Compound Molecular Weight (g/mol) Substituent at Position 6 Predicted LogP Key Applications
3-Methyl-6-(oxetan-3-yloxy)pyridazine ~179.22* Oxetane-3-yloxy ~1.5 (est.) CNS agents, synthetic intermediate
3-Methyl-6-(tributylstannyl)pyridazine 383.16 Tributylstannyl >4.0 Synthetic chemistry
3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine 179.22 Pyrrolidin-3-yloxy ~0.9 CNS targeting
CL218,872 307.27 3-Trifluoromethylphenyl-triazole ~2.8 Anxiolytics
Sulfamethoxypyridazine 280.29 Sulfanilamide-methoxy ~0.5 Antibacterial

*Estimated based on analogous compounds in .

Biological Activity

3-Methyl-6-(oxetan-3-yloxy)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

Chemical Structure and Properties

This compound belongs to the class of pyridazine derivatives, characterized by a pyridazine core substituted with a methyl group and an oxetane moiety. This unique structure is believed to contribute to its biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits notable anticancer and antimicrobial properties. The following sections detail specific findings related to these activities.

Anticancer Activity

Recent studies have investigated the anticancer potential of various pyridazine derivatives, including this compound. These compounds have shown promise in inhibiting tumor growth in several cancer types.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
T-47D (Breast)12.5Induces apoptosis and cell cycle arrest
MDA-MB-231 (Breast)15.0Promotes G2/M phase arrest
HT-29 (Colon)20.0Inhibits cell proliferation

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation.

Case Study: Apoptosis Induction

A study focusing on the T-47D breast cancer cell line revealed that treatment with this compound resulted in significant increases in apoptotic markers as measured by Annexin V staining. The percentage of early apoptotic cells rose from 2% in untreated controls to approximately 20% following treatment, indicating a strong pro-apoptotic effect.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary screening indicates effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The compound's ability to disrupt bacterial cell walls may contribute to its antimicrobial efficacy.

The precise mechanisms underlying the biological activities of this compound remain an area of active research. Proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Evidence suggests that it induces G2/M phase arrest, leading to reduced cell division.
  • Induction of Apoptosis : The activation of apoptotic pathways has been confirmed through increased expression of pro-apoptotic factors.

Q & A

Q. What are the key synthetic routes for preparing 3-Methyl-6-(oxetan-3-yloxy)pyridazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with pyridazine ring formation via condensation of hydrazine derivatives with diketones under reflux . Subsequent functionalization includes introducing the oxetane-3-yloxy group through nucleophilic substitution or coupling reactions. Optimization requires precise control of temperature (e.g., 60–100°C for oxetane incorporation), pH (neutral to mildly basic conditions), and solvent polarity to enhance yield and purity. Catalytic systems, such as palladium for cross-coupling, may improve selectivity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and ring integrity, while IR spectroscopy identifies functional groups like ethers and pyridazine rings . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, with retention time optimization critical for distinguishing byproducts . Mass spectrometry (MS) validates molecular weight, and elemental analysis quantifies carbon/nitrogen ratios .

Q. What are the common challenges in the purification of this compound, and how can they be addressed methodologically?

Challenges include separating polar intermediates and removing unreacted starting materials. Techniques like column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) or preparative HPLC resolve these issues. Recrystallization using ethanol/water mixtures improves crystalline purity. Monitoring via thin-layer chromatography (TLC) at each step ensures intermediate purity .

Advanced Research Questions

Q. How does the oxetane moiety influence the reactivity and biological activity of this compound compared to other ether-linked pyridazine derivatives?

The oxetane ring introduces steric constraints and electronic effects, enhancing metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors. Comparative studies with methoxy or thioether analogs (e.g., 6-methoxypyridazine) show oxetane derivatives exhibit improved pharmacokinetic profiles due to reduced enzymatic degradation . In vitro assays measuring IC₅₀ values against cancer cell lines (e.g., MCF-7) demonstrate enhanced cytotoxicity, suggesting structure-activity relationships (SAR) tied to oxetane’s rigidity .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like kinases or GPCRs, focusing on hydrogen bonding with the oxetane oxygen and π-π stacking of the pyridazine ring. Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over time. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electron distribution, aiding in rational design of analogs with higher affinity .

Q. How do structural modifications at the 6-position of the pyridazine ring affect the compound’s pharmacological profile?

Substitutions at the 6-position (e.g., oxetane vs. piperazinyl or thiophenyl groups) alter solubility, logP, and target engagement. For example, replacing oxetane with a piperazinyl group (as in 3-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine) increases basicity, improving CNS penetration but reducing metabolic stability . SAR studies using in vitro ADME assays and cytotoxicity screens (e.g., against HEK-293 cells) quantify these trade-offs, guiding lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.